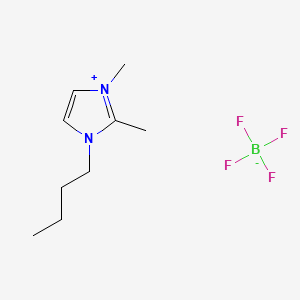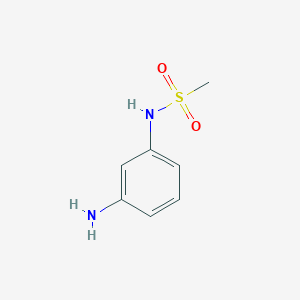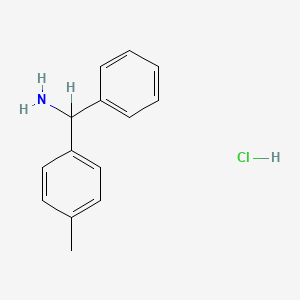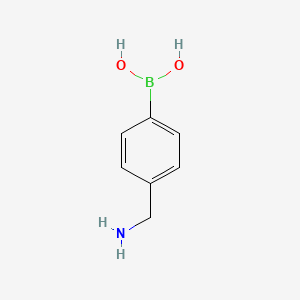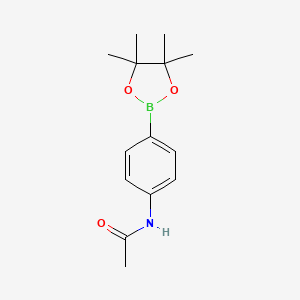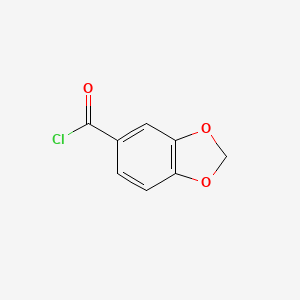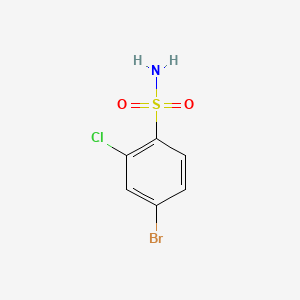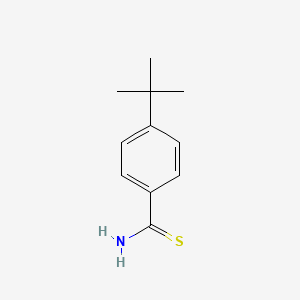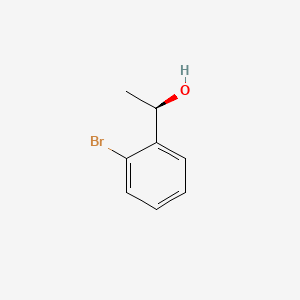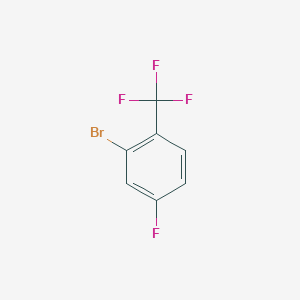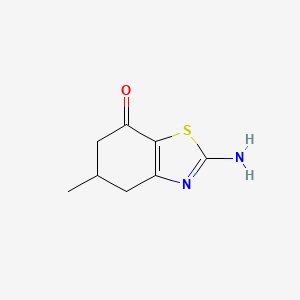
2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one
概要
説明
2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one, commonly referred to as AMTB, is a benzothiazole derivative that has a wide range of applications in research and industry. It is a versatile compound that can be used in a variety of different ways, from synthesis to medicinal applications. AMTB has been studied for its potential as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), as well as its potential to act as an antimicrobial and antifungal agent. Additionally, AMTB has been studied for its ability to act as a drug delivery system, as well as its potential to be used as a drug target.
科学的研究の応用
Synthesis and Biological Activities
Research on 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one has primarily focused on its synthesis and potential biological activities. Ghorab, Ismail, and Abdala (2010) investigated the reactivity of related compounds, leading to the synthesis of novel triazoloquinazolines and triazinoquinazolines with promising antipyretic and anti-inflammatory activities (Ghorab, Ismail, & Abdala, 2010).
Antitumor Properties
Hutchinson et al. (2001) and Bradshaw et al. (2002) explored fluorinated 2-(4-aminophenyl)benzothiazoles, uncovering their potent cytotoxic properties in vitro against specific human breast cancer cell lines. These studies highlight the potential of benzothiazole derivatives in cancer treatment (Hutchinson et al., 2001); (Bradshaw et al., 2002).
Antimicrobial Activities
Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives, including compounds structurally related to this compound, demonstrating good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Chemotherapeutic Potential
Leong et al. (2006) and Kashiyama et al. (1999) studied the chemical properties and reactions of similar thiazole compounds, shedding light on their potential as chemotherapeutic agents. Their findings contribute to understanding the mechanisms behind the antitumor specificity of benzothiazole derivatives (Leong et al., 2006); (Kashiyama et al., 1999).
作用機序
Target of Action
The primary targets of the compound “2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one” are currently unknown. This compound is used in proteomics research , which suggests that it may interact with proteins or enzymes in the body.
Mode of Action
Given its use in proteomics research , it may interact with proteins or enzymes, altering their function or activity
Biochemical Pathways
The biochemical pathways affected by “this compound” are currently unknown. As a compound used in proteomics research , it could potentially affect a wide range of pathways depending on the proteins or enzymes it interacts with. More research is needed to identify these pathways and their downstream effects.
Result of Action
As a compound used in proteomics research , it may have diverse effects depending on the proteins or enzymes it interacts with
生化学分析
Biochemical Properties
2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can include binding to active sites of enzymes, altering protein conformation, or participating in redox reactions. For instance, it may interact with enzymes involved in sulfur metabolism due to its thiazole ring structure .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism. For example, it may affect the expression of genes involved in oxidative stress response or apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade under others, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing cellular function or protecting against oxidative stress. At higher doses, it may cause toxic or adverse effects, including cellular damage or apoptosis .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and alter metabolite levels within cells. For example, it may be metabolized by enzymes involved in sulfur metabolism, leading to the production of reactive sulfur species .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters or binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, it may be transported into mitochondria or other organelles where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. These localizations can influence its interactions with other biomolecules and its overall biochemical activity .
特性
IUPAC Name |
2-amino-5-methyl-5,6-dihydro-4H-1,3-benzothiazol-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-4-2-5-7(6(11)3-4)12-8(9)10-5/h4H,2-3H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDDTBSIZZDZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=O)C1)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373403 | |
| Record name | 2-amino-5-methyl-5,6-dihydro-1,3-benzothiazol-7(4h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
375825-03-9 | |
| Record name | 2-amino-5-methyl-5,6-dihydro-1,3-benzothiazol-7(4h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

